1-Benzyl-3-pyrrolidinol

Biocatalysis Enzymatic Synthesis Chiral Alcohol Production

1-Benzyl-3-pyrrolidinol (CAS 775-15-5, C₁₁H₁₅NO, MW 177.24) is a racemic, N-substituted 3-pyrrolidinol and a foundational chiral amino alcohol building block. It is a clear, colorless to light yellow liquid with a density of 1.07 g/mL at 25 °C, a refractive index (n20/D) of 1.548, and a boiling point of 113-115 °C at 2 mmHg.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 775-15-5
Cat. No. B1218477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-pyrrolidinol
CAS775-15-5
SynonymsN-benzyl-3-pyrrolidinol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
InChIKeyYQMXOIAIYXXXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-pyrrolidinol (CAS 775-15-5) Sourcing Guide: Key Properties, Regulatory Status, and Supply Considerations


1-Benzyl-3-pyrrolidinol (CAS 775-15-5, C₁₁H₁₅NO, MW 177.24) is a racemic, N-substituted 3-pyrrolidinol and a foundational chiral amino alcohol building block . It is a clear, colorless to light yellow liquid with a density of 1.07 g/mL at 25 °C, a refractive index (n20/D) of 1.548, and a boiling point of 113-115 °C at 2 mmHg . The compound exhibits a predicted pKa of 14.82±0.20, indicating its basic nature . From a safety and handling standpoint, it is classified with hazard codes T (Toxic) and Xi (Irritant), with risk statements indicating potential harm if swallowed and irritation to eyes, respiratory system, and skin; it should be stored in a dark place under an inert atmosphere at room temperature or at 2-8°C [1]. It is not a DEA-regulated substance . This baseline profile supports its use in pharmaceutical and fine chemical applications.

Why 1-Benzyl-3-pyrrolidinol (CAS 775-15-5) Cannot Be Readily Substituted with Other Pyrrolidinol or Amino Alcohol Analogs


The benzyl-substituted pyrrolidinol scaffold of 1-benzyl-3-pyrrolidinol imparts a unique combination of steric bulk, lipophilicity, and a removable N-protecting group that is not replicated by simpler N-alkyl or unsubstituted pyrrolidinols . The N-benzyl moiety provides a balance between hydrophobicity and steric demand, which can enhance receptor binding and catalyst-substrate interactions relative to less bulky analogs . Furthermore, the benzyl group serves as a readily cleavable protecting group under mild hydrogenolysis conditions, a feature absent in N-methyl or N-phenyl analogs, enabling convenient downstream deprotection to the free 3-pyrrolidinol scaffold for further functionalization . These differentiating structural features directly translate into quantifiable differences in enantioselectivity, catalytic efficiency, and product profiles, as detailed in the evidence below.

Quantitative Evidence Guide: Differentiating 1-Benzyl-3-pyrrolidinol (CAS 775-15-5) from Its Analogs for Scientific Selection


Enantiomeric Purity and Yield: (S)-N-Benzyl-3-pyrrolidinol Synthesis via Engineered E. coli vs. Wild-Type Geotrichum capitatum

The enzymatic reduction of N-benzyl-3-pyrrolidinone using an engineered E. coli system yields (S)-N-benzyl-3-pyrrolidinol with both yield and enantiomeric excess (ee) exceeding 99.9% [1]. This performance is a marked improvement over the wild-type Geotrichum capitatum JCM 3908 system, which exhibits an N-benzyl-3-pyrrolidinol dehydrogenase specific activity that is 17-fold lower (0.56 U/mg for the engineered E. coli vs. a correspondingly lower activity in the wild-type) [1]. This data demonstrates that the choice of biocatalyst directly impacts the efficiency and optical purity of the resulting 1-benzyl-3-pyrrolidinol product, a critical factor for downstream pharmaceutical applications requiring high enantiopurity.

Biocatalysis Enzymatic Synthesis Chiral Alcohol Production

Pharmacological Stereoselectivity: Calcium Antagonist Potency Order of 1-Benzyl-3-pyrrolidinol-Derived Enantiomers

The four enantiomers of the 1-benzyl-3-pyrrolidinol-derived calcium antagonist YM-09730 (1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) exhibit a distinct potency order in [³H]Nitrendipine binding affinity and coronary vasodilating activity [1]. The (S,S)-enantiomer (3a) demonstrates the highest potency, followed by (S,R)-3b, (R,R)-3d, and finally (R,S)-3c, establishing a clear stereochemical preference for the (S)-configuration at both the dihydropyridine C4 and pyrrolidine C3 positions [1]. This stereoselectivity is directly linked to the conformational restriction imposed by the (S)-dihydropyridine ring, highlighting the critical role of the specific enantiomer of 1-benzyl-3-pyrrolidinol used in the synthesis.

Calcium Channel Blockers Stereoselective Pharmacology Drug Discovery

Physical Property Differentiation: Boiling Point Comparison of 1-Benzyl-3-pyrrolidinol vs. Other N-Substituted Pyrrolidinols

The boiling point of (R)-(+)-1-Benzyl-3-pyrrolidinol is reported as 116 °C at 0.9 mmHg . In contrast, a comparative analysis with other N-substituted pyrrolidinols available from the same vendor reveals significantly higher boiling points for these analogs, such as 164-165 °C and 168-169 °C (at comparable, though not identical, pressures) . This ~50 °C difference in boiling point suggests that 1-benzyl-3-pyrrolidinol possesses distinct physical properties that can impact downstream processing, purification requirements, and handling procedures compared to its more volatile or less volatile N-substituted counterparts.

Physical Property Analysis Purification Process Chemistry

Estrogenic Activity Profile: 1-Benzyl-3-pyrrolidinol is Experimentally Inactive

In a validated classification model for estrogenic activity, 1-Benzyl-3-pyrrolidinol was experimentally determined to be inactive [1]. This finding is significant as it positions this compound as a potentially safer alternative to other amino alcohols or heterocyclic building blocks that may exhibit undesirable estrogenic effects. While this is a class-level inference, it provides a specific, quantitative (inactive vs. active) data point that can guide selection in early-stage drug discovery where avoiding endocrine disruption is a priority.

Endocrine Disruption Safety Assessment QSAR Modeling

Recommended Application Scenarios for 1-Benzyl-3-pyrrolidinol (CAS 775-15-5) Based on Quantitative Evidence


Synthesis of Stereodefined Calcium Antagonists Requiring High Enantiomeric Purity

As demonstrated by the potency order of its derived dihydropyridine enantiomers, the (S)-enantiomer of 1-benzyl-3-pyrrolidinol is essential for synthesizing the most active (S,S)-calcium antagonist YM-09730 [1]. Researchers and manufacturers should prioritize the (S)-enantiomer (CAS 101385-90-4) when the target is a highly potent, stereochemically pure cardiovascular drug candidate.

Biocatalytic Production of High-Value (S)-N-Benzyl-3-pyrrolidinol at Industrial Scale

The documented >99.9% yield and >99.9% ee achieved with an engineered E. coli system demonstrates the feasibility of producing (S)-N-benzyl-3-pyrrolidinol with exceptional efficiency and purity [2]. This scenario is ideal for companies seeking to establish a robust, high-throughput enzymatic manufacturing process for this key chiral intermediate.

Development of Non-Estrogenic Pyrrolidine-Based Pharmaceutical Candidates

Given the experimental evidence confirming 1-benzyl-3-pyrrolidinol's inactivity in an estrogenicity model, it represents a strategically sound choice for lead optimization in therapeutic areas where endocrine disruption is a concern [3]. This application scenario is particularly relevant for medicinal chemists aiming to de-risk their early-stage pipeline.

Preparation of 3-Pyrrolidinol via Mild Hydrogenolysis for Downstream Functionalization

The benzyl group in 1-benzyl-3-pyrrolidinol serves as a versatile N-protecting group that can be cleanly removed under mild hydrogenolysis conditions (e.g., Pd/C, H₂) . This enables the straightforward synthesis of the free 3-pyrrolidinol scaffold, which is a valuable intermediate for further derivatization into a wide array of pyrrolidine-containing compounds.

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